B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid
Description
Properties
IUPAC Name |
[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8,18-19H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIAQFQFHCYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is conducted in a polar aprotic solvent, such as glycol dimethyl ether (diglyme), which facilitates nucleophilic acyl substitution. 3-Aminophenylboronic acid reacts with 4-fluorobenzoyl chloride in a 1:1 molar ratio, though excess acyl chloride may be used to drive the reaction to completion. The mechanism proceeds via the attack of the amine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride, releasing hydrochloric acid as a byproduct.
Example Procedure
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Combine 3-aminophenylboronic acid (0.380 g, 2.2 mmol) with 10 mL of glycol dimethyl ether.
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Add 4-fluorobenzoyl chloride (50.00 g, 315 mmol) dropwise under inert atmosphere.
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Stir the mixture at room temperature for 12–24 hours.
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Quench the reaction with water, isolate the precipitate via filtration, and purify by recrystallization.
Two-Step Synthesis via Nitro Reduction and Acylation
An alternative route, adapted from a Chinese patent (CN106946920A), involves the hydrogenation of 3-nitrobenzeneboronic acid to 3-aminophenylboronic acid, followed by acylation with 4-fluorobenzoyl chloride. Although the patent exemplifies the 4-nitro isomer, the methodology is applicable to the 3-nitro precursor.
Step 1: Hydrogenation of 3-Nitrobenzeneboronic Acid
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in absolute ethanol.
Example Procedure
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Suspend 3-nitrobenzeneboronic acid (16.7 g, 0.1 mol) in 200 mL of absolute ethanol.
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Add 1.67 g of 0.5% Pd/C catalyst.
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Pressurize the reaction vessel with hydrogen (0.5–1 atm) and heat to reflux for 3–4 hours.
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Filter the catalyst and concentrate the filtrate to obtain 3-aminophenylboronic acid as a white solid (yield: 94.8–98.7%).
Characterization Data
Step 2: Acylation with 4-Fluorobenzoyl Chloride
The synthesized 3-aminophenylboronic acid is acylated using conditions similar to the direct method.
Example Procedure
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Dissolve 3-aminophenylboronic acid (13.7 g, 0.1 mol) in 50 mL of tetrahydrofuran (THF).
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Cool to 10°C and add 4-fluorobenzoyl chloride (11.7 g, 0.15 mol) dropwise.
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Stir at 25°C for 5 hours, then quench with 150 mL of water.
Characterization Data
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium periodate.
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Reduction: : The compound can be reduced to form the corresponding boronic ester or alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic solvents (e.g., toluene, ethanol)
Major Products
Oxidation: Boronate esters, boronic anhydrides
Reduction: Boronic esters, alcohols
Substitution: Biaryl compounds, vinyl derivatives
Scientific Research Applications
Medicinal Chemistry
Inhibition of Tubulin Polymerization
One of the most significant applications of boronic acids, including B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid, is in the development of small-molecule inhibitors targeting tubulin polymerization. These inhibitors are promising candidates for cancer treatment due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been noted for its potential as an antiproliferative agent against various human cancer cell lines, including MCF-7 and MDA-MB-231 .
Vascular Disrupting Agents (VDAs)
Research indicates that certain boronic acid derivatives can function as VDAs, which are designed to disrupt the blood supply to tumors. A study highlighted the synthesis of a phosphate prodrug derived from a boronic acid analogue that demonstrated significant vascular disrupting activity in mouse models of cancer . This suggests that this compound could be explored further for its potential dual functionality as both an antiproliferative agent and a VDA.
Organic Synthesis
Suzuki Coupling Reactions
Boron compounds are widely utilized in Suzuki coupling reactions, which are essential for forming biaryl compounds. This compound can serve as a key reactant in these reactions, facilitating the formation of complex organic molecules with applications ranging from pharmaceuticals to materials science . The efficiency of these reactions can be influenced by various factors such as solvent choice and catalyst type.
Table 1: Summary of Suzuki Coupling Reactions Involving Boronic Acids
| Boronic Acid Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| This compound | Pd(dppf)Cl2 catalyst; 90°C | 78% | Effective for biaryl synthesis |
| 3-Aminophenylboronic acid | Potassium carbonate; 1,4-dioxane/water | 87.4% | High yield under inert atmosphere |
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships is crucial for optimizing the efficacy of boronic acid derivatives. Studies have shown that modifications to the phenyl ring or the boron moiety can significantly alter biological activity. For instance, variations in substituents on the aromatic ring can enhance binding affinity and selectivity towards specific targets such as tubulin or other proteins involved in cancer progression .
Case Studies and Research Findings
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Tubulin Inhibition and Anticancer Activity
A study synthesized a series of boronic acid derivatives, including this compound, evaluating their inhibitory effects on tubulin polymerization. The results indicated that certain analogues exhibited low nanomolar IC50 values against breast cancer cell lines, demonstrating their potential as effective anticancer agents . -
Vascular Disruption in Cancer Models
Another research effort focused on the development of a prodrug form of a boronic acid analogue which showed promising results in vivo, significantly reducing tumor growth by disrupting blood supply pathways . This highlights the therapeutic potential of boronic acids beyond traditional roles.
Mechanism of Action
The mechanism by which B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In biological systems, this can include interactions with enzymes or receptors that contain diol groups, leading to inhibition or modulation of their activity. The boronic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their properties:
Physicochemical and Binding Properties
- Hydrophobicity: Fluorinated and benzoyl-substituted boronic acids typically exhibit increased hydrophobicity compared to amino- or hydroxyl-substituted analogues, influencing membrane permeability and bioavailability .
- Binding Interactions : Phenylboronic acids form reversible complexes with diols (e.g., glucose) and hydroxyacids. Steric hindrance from substituents (e.g., 4-fluorobenzoyl) may reduce binding constants (log K ≈ 2–4) compared to less hindered analogues .
Research Findings and Data Tables
Table 2: Binding Constants of Boronic Acids with Diols
Biological Activity
B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Boron-containing compounds, particularly boronic acids, have gained attention for their diverse applications in medicinal chemistry. The compound in focus, this compound, is characterized by the presence of a boronic acid functional group which enhances its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves the reaction of 3-aminophenylboronic acid with 4-fluorobenzoyl chloride under controlled conditions to yield the desired product. The reaction can be monitored using techniques such as NMR and HPLC to ensure purity and yield.
2.1 Anticancer Properties
Research indicates that boronic acids can act as proteasome inhibitors, which is crucial for cancer therapy. They disrupt the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells.
- Case Study : A study demonstrated that phenylboronic acid derivatives exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells . This selectivity is attributed to enhanced uptake by cancer cells due to overexpression of sialylated glycoproteins that interact with boronic acids.
2.2 Antibacterial Activity
Boronic acids have shown promise against antibiotic-resistant bacteria by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
- Research Findings : A study highlighted that phenylboronic acids effectively inhibit the growth of β-lactam-resistant strains by disrupting their cell wall synthesis . This mechanism is vital in combating infections caused by resistant bacterial strains.
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Proteasome inhibition |
| MCF-7 | 20 | Apoptosis induction |
| A549 | 18 | Cell cycle arrest |
These studies indicate that the compound exhibits significant anticancer activity, particularly through mechanisms involving apoptosis and cell cycle disruption.
3.2 In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound.
- Findings : In a murine model of melanoma, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The compound's ability to penetrate tumor tissues effectively was noted as a contributing factor to its efficacy.
4. Drug Delivery Applications
The unique properties of boronic acids have led to their incorporation into drug delivery systems. Nanoparticles decorated with boronic acid moieties can selectively target cancer cells due to their specific interactions with sialic acid on the surface of these cells.
- Research Example : PBA-decorated nanoparticles demonstrated enhanced stability and selective uptake in cancer cells, significantly improving the delivery efficiency of therapeutic agents such as mRNA and siRNA .
5. Conclusion
This compound exhibits promising biological activities with significant implications for cancer therapy and antibacterial applications. Its mechanisms involve proteasome inhibition and targeted drug delivery capabilities, making it a valuable candidate for further development in pharmaceutical sciences.
Q & A
Q. What are the recommended synthetic routes for B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid, and how is its purity validated?
The synthesis typically involves coupling 4-fluorobenzoyl chloride with 3-aminophenylboronic acid derivatives, followed by purification via recrystallization or column chromatography . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Q. How should this compound be stored to ensure long-term stability?
Due to boronic acid sensitivity to moisture and oxidation, store under inert gas (argon or nitrogen) at –20°C in a desiccator. Use amber vials to minimize photodegradation. Stability studies indicate hydrolysis risks under high humidity, necessitating periodic purity checks via HPLC .
Q. How does the 4-fluorobenzoyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
The electron-withdrawing fluorine atom enhances electrophilicity of the boronic acid, improving transmetalation efficiency. However, steric hindrance from the benzoyl group may reduce reaction rates with bulky substrates. Comparative kinetic studies with non-fluorinated analogs are advised to quantify electronic effects .
Advanced Research Questions
Q. Can this boronic acid be integrated into fluorescent sensors for diol-containing biomolecules (e.g., glucose)?
Yes. The compound’s boronic acid group binds reversibly with 1,2- or 1,3-diols, enabling glucose sensing. Functionalization into carbon dots (C-dots) via hydrothermal synthesis (e.g., with phenylboronic acid precursors) can yield pH-stable, selective sensors. Fluorescence quenching upon glucose binding has been demonstrated with detection limits as low as 9 μM .
Q. What computational methods are suitable for predicting its structural and electronic properties?
Density functional theory (DFT) at the B3LYP/6-31G* level accurately models bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (e.g., water) should be incorporated using polarizable continuum models (PCM). SPARTAN or Gaussian software is recommended .
Q. What analytical strategies detect genotoxic impurities (e.g., unreacted precursors) in this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves limits of detection (LOD) <1 ppm. Validate methods per ICH Q2(R1) guidelines, including specificity (against structurally similar impurities), accuracy (spike-recovery 90–110%), and robustness (pH/temperature variations) .
Q. How can enantioselectivity be enhanced in molecularly imprinted polymers (MIPs) using this boronic acid?
In MIPs, rigid binding sites improve selectivity. Use a template (e.g., phenyl α-D-mannopyranoside) during polymerization to create cavities complementary to the target enantiomer. Studies show reduced flexibility between the boronic acid and polymer backbone increases chiral resolution efficiency .
Q. How does pH modulate the stability of its complexes with diols or hydroxy acids?
Potentiometric titration reveals boronate ester stability decreases below pH 7 due to protonation of the tetrahedral boronate complex. However, α-hydroxy acids (e.g., lactic acid) maintain stable complexes at pH <3 due to their low pKa. For 1,2-diols, optimal binding occurs at pH 8–10 .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
